Hexamethylindanopyran, (4R,7R)-
Description
Contextualizing (4R,7R)-Hexamethylindanopyran within Synthetic Musk Chemistry
(4R,7R)-Hexamethylindanopyran is one of the stereoisomers of the widely used synthetic fragrance compound known by the trade name Galaxolide. wikipedia.orgwikiwand.com Galaxolide, chemically named 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene (HHCB), belongs to the family of polycyclic musks (PCMs), a class of compounds developed to replicate the desirable warm and clean scent of natural musk. wikipedia.orgresearchgate.net First synthesized in the 1960s, Galaxolide became a key ingredient in a vast array of consumer products, from fine perfumes and cosmetics to detergents and fabric softeners, valued for its persistent, sweet, and floral woody musk odor. wikipedia.orgontosight.ai
Table 1: Isomers of Hexamethylindanopyran (Galaxolide)
| Isomer Name | CAS Number | Stereochemical Configuration |
| (4R,7R)-Hexamethylindanopyran | 252933-48-5 | trans |
| (4S,7S)-Hexamethylindanopyran | 172339-62-7 | trans |
| (4R,7S)-Hexamethylindanopyran | 172339-63-8 | cis |
| (4S,7R)-Hexamethylindanopyran | 252332-95-9 | cis |
Data sourced from PubChem and other chemical databases. nih.govnih.gov
Stereochemical Significance and Isomeric Purity in Academic Investigations
The stereochemistry of Hexamethylindanopyran is of paramount importance as it dictates the molecule's interaction with olfactory receptors, and consequently, its perceived scent. Academic research has demonstrated that not all isomers contribute equally to the characteristic musk fragrance. Specifically, the (4S,7R) and (4S,7S) isomers are reported to be the most potent, possessing odor thresholds of 1 ng/L or even lower. wikipedia.orgwikiwand.com This highlights that the specific three-dimensional arrangement of atoms is crucial for biological activity. ontosight.ai The unique stereochemistry of the (4R,7R) isomer influences its reactivity and interactions compared to its counterparts, making it a subject of distinct study. smolecule.com
Given the differences in properties among stereoisomers, determining the isomeric purity and the enantiomeric ratio (ER) in technical mixtures and environmental samples is a significant focus of academic investigations. researchgate.net Researchers employ advanced analytical techniques to separate and quantify these chiral compounds. These methods are essential for understanding stereoselective processes in biological and environmental systems. semanticscholar.org
Key analytical techniques developed and utilized in academic research for the chiral separation of Hexamethylindanopyran isomers include:
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used technique, often employing specialized chiral capillary columns. For instance, a dual-column setup with a heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin chiral column has been shown to effectively resolve the enantiomers of several polycyclic musks, including the isomers of Hexamethylindanopyran. nih.gov
Capillary Electrophoresis (CE): CE, particularly cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), has been successfully applied for the enantiomeric separation of polycyclic musks. nih.govresearchgate.net This method allows for the separation of all four isomers, sometimes using dual cyclodextrin (B1172386) systems to achieve optimal resolution. researchgate.net
Table 2: Academic Methods for Isomeric Purity Analysis of Hexamethylindanopyran
| Analytical Technique | Chiral Selector/Column Type | Key Findings | Reference |
| GC-MS/MS | Heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin | Effective resolution of all commercially manufactured enantiomers of five common PCMs. | nih.gov |
| Capillary Electrophoresis (CE) | Cyclodextrins (CDs) in a dual system | Achieved separation of enantiomers from Galaxolide, Tonalide, and Traseolide. | nih.govresearchgate.net |
| GCxGC-EI-TOF-MS | - | Separation of (4S,7S) and (4R,7R) trans-isomers and (4S,7R) and (4R,7S) cis-isomers of degradation products. | uah.es |
Multidisciplinary Research Trajectories and Academic Relevance
Research on (4R,7R)-Hexamethylindanopyran and its related isomers extends beyond fragrance chemistry into several other scientific disciplines, primarily driven by its widespread use and subsequent environmental presence.
Environmental Science: As a component of a high-production-volume chemical, (4R,7R)-Hexamethylindanopyran is used as a model substance in environmental fate studies. Researchers investigate its persistence, bioaccumulation, and potential toxicity (PBT) in aquatic ecosystems. wikipedia.orgindustrialchemicals.gov.au Studies have detected Hexamethylindanopyran in wastewater, surface waters, sediment, and biota. wikipedia.orgontosight.airesearchgate.net Academic investigations also focus on enantioselective degradation, where microorganisms may preferentially break down certain isomers over others, altering the enantiomeric ratio in the environment. researchgate.net For example, some studies suggest that the (4R,7S)-HHCB isomer undergoes preferential biotransformation in sediment. researchgate.net
Toxicology and Pharmacology: The potential for synthetic musks to act as endocrine disruptors has prompted toxicological research. Studies explore the interactions of specific isomers, including (4R,7R)-Hexamethylindanopyran, with biological systems at a cellular and receptor level. smolecule.com The differing biological activities and toxicological profiles of stereoisomers are a key area of investigation, as one enantiomer can have different effects than another. nih.gov
Analytical Chemistry: The need to detect and quantify low concentrations of specific isomers in complex matrices like environmental samples or personal care products continually drives the development of more sensitive and robust analytical methods. nih.govcore.ac.uk This includes optimizing extraction techniques, such as QuEChERS, and enhancing detection with advanced instrumentation like high-performance liquid chromatography (HPLC) and tandem mass spectrometry. core.ac.uk
This multidisciplinary interest ensures that (4R,7R)-Hexamethylindanopyran remains a relevant subject of academic inquiry, contributing to a deeper understanding of the lifecycle and impact of synthetic compounds in commerce and the environment.
Structure
2D Structure
3D Structure
Properties
CAS No. |
252332-96-0 |
|---|---|
Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1 |
InChI Key |
ONKNPOPIGWHAQC-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |
Canonical SMILES |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Approaches for 4r,7r Hexamethylindanopyran
Enantioselective Synthesis Strategies for (4R,7R)-Hexamethylindanopyran
Biocatalytic Approaches for Enantiopure Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. For the production of enantiopure (4R,7R)-Hexamethylindanopyran, enzymatic kinetic resolution (EKR) represents a primary strategy. This technique utilizes enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the chiral product.
Lipases such as those from Candida antarctica (CALB), Candida rugosa (CRL), and Burkholderia cepacia (BCL) are widely employed for their ability to catalyze enantioselective acylation or hydrolysis reactions. nih.govnih.gov In the context of Hexamethylindanopyran, a racemic mixture of a suitable precursor alcohol could be subjected to EKR. For instance, a lipase (B570770) could selectively acylate the (4S,7S)-enantiomer, leaving the desired (4R,7R)-enantiomer unreacted and in high enantiomeric excess (ee). The efficiency of such a resolution is determined by the enantiomeric ratio (E-value), with higher values indicating better selectivity. nih.gov
While direct literature on the biocatalytic resolution of Hexamethylindanopyran precursors is sparse, studies on analogous structures provide a strong proof of principle. For example, the kinetic resolution of (R,S)-flurbiprofen via lipase-catalyzed esterification achieved high enantiomeric excess (ee_p = 89.6%). nih.gov Similarly, high-activity lipase preparations have achieved excellent E-values (>1000) in the resolution of racemic alcohols in non-conventional media like ionic liquids. nih.gov These methodologies are directly applicable to the chiral precursors of (4R,7R)-Hexamethylindanopyran.
Table 1: Representative Lipases and Their Potential Application in Kinetic Resolution
| Lipase Source | Typical Reaction | Potential Application for (4R,7R)-Hexamethylindanopyran Precursor | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Esterification / Transesterification | Selective acylation of the (4S,7S)-alcohol precursor to isolate (4R,7R)-alcohol. | nih.gov |
| Candida rugosa Lipase (CRL) | Esterification / Hydrolysis | Enantioselective hydrolysis of a racemic ester precursor to yield the (4R,7R)-alcohol. | nih.gov |
| Burkholderia cepacia Lipase (BCL) | Transesterification | High-efficiency kinetic resolution with high enantiomeric ratio (E-value). | nih.gov |
Deracemization Methodologies for Chiral Enrichment
While kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, deracemization techniques are employed, which can theoretically convert a racemate into a single enantiomer with a 100% yield. wikipedia.org Dynamic kinetic resolution (DKR) is the most prominent of these methods. wikipedia.orgprinceton.edu
DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the starting material. princeton.edu This ensures that the less reactive enantiomer is continuously converted into the more reactive one, which is then consumed in the enzymatic or chemical reaction. For this to be efficient, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu
In the synthesis of (4R,7R)-Hexamethylindanopyran, a DKR process could involve a lipase for the selective acylation of one enantiomer of a precursor, coupled with a racemization catalyst. Ruthenium-based catalysts are often effective for the racemization of chiral alcohols under mild conditions. nih.gov This chemoenzymatic approach allows for the high-yield synthesis of a single enantiomer from a racemic starting material. nih.gov Another approach is Viedma ripening, a crystallization-induced deracemization process, although its applicability is typically limited to compounds that form a racemic conglomerate. nih.gov
Table 2: Comparison of Chiral Enrichment Strategies
| Methodology | Principle | Maximum Theoretical Yield | Key Requirement | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Enantioselective reaction of one enantiomer in a racemate. | 50% | Highly selective catalyst (e.g., lipase). | princeton.edu |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in-situ racemization. | 100% | Efficient resolution and racemization catalysts that are compatible. | wikipedia.orgnih.gov |
| Viedma Ripening | Crystallization-induced deracemization via abrasive grinding. | 100% | Compound must crystallize as a conglomerate. | nih.gov |
Optimization and Yield Enhancement in (4R,7R)-Hexamethylindanopyran Synthesis
Optimizing the synthesis of (4R,7R)-Hexamethylindanopyran is crucial for maximizing yield and purity. Design of Experiments (DoE) is a powerful statistical methodology for rapidly optimizing chemical reactions by varying multiple factors simultaneously. mt.comrsc.org This approach provides a more comprehensive understanding of the reaction space compared to the traditional one-factor-at-a-time (OFAT) method. sci-hub.se
The synthesis of the hexamethylindanopyran core typically involves a Friedel-Crafts alkylation followed by a cyclization step. Key parameters to optimize include temperature, reaction time, catalyst loading, and solvent. A DoE approach, such as a full factorial or fractional factorial design, can be used to screen these variables. nih.gov Subsequently, Response Surface Methodology (RSM) can be employed to model the relationship between the factors and the response (e.g., yield or enantiomeric excess) and to identify the optimal conditions. mt.com
Table 3: Illustrative Design of Experiments (DoE) for Hexamethylindanopyran Synthesis Optimization
| Factor | Level 1 (-) | Level 2 (+) | Potential Response |
|---|---|---|---|
| Temperature (°C) | 0 | 40 | Yield (%), Byproduct Formation (%) |
| Catalyst Loading (mol%) | 1 | 5 | Conversion Rate (%), Selectivity |
| Reaction Time (h) | 2 | 8 | Yield (%), Impurity Profile |
| Solvent Polarity | Non-polar (e.g., Hexane) | Polar aprotic (e.g., Dichloromethane) | Solubility, Reaction Rate |
Purification of the final product to isolate the desired (4R,7R)-Hexamethylindanopyran from other isomers and impurities is a significant challenge due to their similar physical properties. sunnypharmtech.com Advanced chromatographic techniques are often necessary. researchgate.net Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful methods for separating enantiomers on a larger scale. researchgate.netrotachrom.com For separating structural isomers, techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, can be highly effective. rotachrom.com In some cases, melt crystallization can be a viable industrial-scale technique for separating isomers with different melting points and crystal structures. nih.gov
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and improved purity. anton-paar.comrsc.org The use of microwave irradiation allows for rapid and efficient internal heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. anton-paar.comresearchgate.net
In the synthesis of (4R,7R)-Hexamethylindanopyran, the cyclization step is a prime candidate for microwave assistance. Conventional heating of this step can require prolonged reaction times at high temperatures. By using a dedicated microwave reactor, it is possible to reach the target temperature much faster and more uniformly, potentially reducing the formation of thermal degradation byproducts. researchgate.net Studies on the synthesis of various heterocyclic compounds have shown that MAOS can significantly improve reaction efficiency and is particularly well-suited for high-throughput screening and library synthesis in a research context. rsc.orgmdpi.com
Table 4: Comparison of Conventional vs. Microwave-Assisted Heating for a Hypothetical Cyclization Step
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | anton-paar.com |
| Temperature Control | Gradient heating, potential for hotspots | Uniform internal heating, precise control | researchgate.net |
| Yield | Variable | Often higher | rsc.org |
| Purity | May be lower due to byproduct formation | Often higher, cleaner reaction profile | rsc.org |
Scalable Production Methodologies in Research Context
Transitioning a synthetic route from a laboratory-scale experiment to a scalable production method for research purposes (grams to hundreds of grams) requires careful consideration of several factors. The chosen synthetic route must be robust, reproducible, and utilize readily available and cost-effective reagents and catalysts.
For the synthesis of (4R,7R)-Hexamethylindanopyran, a scalable process would likely favor a chemo-catalytic route that avoids stoichiometric reagents where possible. The use of highly active and recyclable catalysts is advantageous. For purification, while preparative chromatography is effective, it can be a bottleneck in scaling up. Therefore, developing robust crystallization methods for the final product or key intermediates is highly desirable as it is generally a more scalable and economical purification technique. The entire process should be designed with safety and environmental considerations in mind, aiming to minimize hazardous waste and energy consumption.
Continuous Flow Reactor Applications for (4R,7R)-Hexamethylindanopyran
Continuous flow technology is emerging as a critical tool for sustainable and efficient manufacturing in the fine chemical and fragrance industries. researchgate.net The application of flow reactors offers several advantages, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, scalable production. researchgate.netmdpi.com
While specific, detailed research on the continuous flow synthesis of (4R,7R)-Hexamethylindanopyran is not extensively published, the principles of flow chemistry are highly applicable to its production. For instance, the synthesis of polycyclic aromatic compounds, a class to which Hexamethylindanopyran belongs, has been successfully demonstrated in continuous flow systems. researchgate.net A patented preparation method for Galaxolide mentions the use of continuous rectification for product separation, indicating the integration of flow principles in the manufacturing process. patsnap.com
The enzymatic synthesis of related compounds, such as glycolipids, has shown significantly higher space-time yields in continuous packed bed reactors compared to batch processes, highlighting the potential for enhanced productivity. mdpi.com Furthermore, autonomous continuous flow reactor systems are being developed to intelligently discover and scale up synthesis pathways for complex molecules, which could be applied to optimize the production of specific Hexamethylindanopyran isomers in the future. osti.gov
| Continuous Flow Application Area | Potential Advantages for (4R,7R)-Hexamethylindanopyran Synthesis | Relevant Research Findings |
| Synthesis of Polycyclic Aromatic Hydrocarbons | Enhanced control over reaction parameters, improved safety, and scalability. | Continuous flow reactors are increasingly used for the synthesis of fine chemicals and odorants. researchgate.net |
| Product Purification | Efficient and continuous separation of the desired isomer from the reaction mixture. | A patent for Galaxolide production specifies the use of continuous rectification. patsnap.com |
| Process Optimization | Autonomous systems can accelerate the discovery of optimal synthesis pathways and conditions. | Development of autonomous continuous flow platforms for scalable synthesis of complex molecules. osti.gov |
Advanced Purification Techniques for Research-Grade Purity
Achieving research-grade purity for a specific stereoisomer like (4R,7R)-Hexamethylindanopyran from a mixture of isomers necessitates the use of advanced purification techniques. rssl.com Standard methods like distillation and crystallization are often insufficient to separate enantiomers and diastereomers effectively.
Preparative chromatography is a cornerstone for the isolation and purification of chiral compounds. rssl.comymcamerica.com High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for this purpose. shimadzu.com.au
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is widely used for the high-throughput purification of compound libraries and for isolating high-purity substances. nih.gov By scaling up an analytical HPLC method, it is possible to separate and collect individual isomers from a mixture. ymc.co.jp For difficult separations, such as those involving optical isomers, recycling preparative HPLC can be employed. This method improves resolution by repeatedly passing the sample through the column, enabling the isolation of compounds with high enantiomeric purity. ymc.co.jp
Supercritical Fluid Chromatography (SFC): SFC is gaining prominence as a green and efficient alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents. shimadzu.com.au SFC systems are compatible with a wide range of chiral stationary phases and are effective for separating isomers. shimadzu.com.au
The choice of purification technique often depends on the desired scale and purity requirements. For research-grade quantities, where high purity is paramount, preparative HPLC and SFC are the methods of choice. rssl.comshimadzu.com.au
| Purification Technique | Principle | Application for (4R,7R)-Hexamethylindanopyran | Key Advantages |
| Preparative HPLC | Separation based on differential partitioning of compounds between a stationary and a liquid mobile phase under high pressure. nih.gov | Isolation of the (4R,7R) isomer from a mixture of other stereoisomers. | High resolution, applicable to a wide range of compounds, well-established technique. nih.gov |
| Recycling Preparative HPLC | The sample is repeatedly passed through the chromatographic column to enhance the separation of closely eluting compounds. ymc.co.jp | Effective for separating isomers with very similar retention times, achieving high enantiopurity. | Improved resolution for difficult separations, allows for purification of compounds with insufficient separation in a single pass. ymc.co.jp |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase. shimadzu.com.au | Chiral separation of Hexamethylindanopyran isomers. | Reduced organic solvent consumption, faster separations, and improved isomer separation capabilities compared to HPLC. shimadzu.com.au |
Molecular Interactions and Receptor Binding Mechanisms of 4r,7r Hexamethylindanopyran
Olfactory Receptor Interaction Mechanisms
The interaction between an odorant molecule and an olfactory receptor is the primary event in the sense of smell. For (4R,7R)-Hexamethylindanopyran, this interaction is governed by its specific binding to olfactory receptor proteins, the initiation of intracellular signaling cascades, and its ability to traverse the cellular membranes of olfactory sensory neurons.
Binding Affinity to Olfactory Receptor Proteins
While specific quantitative binding affinity data for the (4R,7R)-isomer of Hexamethylindanopyran is not extensively documented in publicly available research, the broader class of polycyclic musks is known to interact with specific human olfactory receptors. Notably, the human olfactory receptor OR5AN1 has been identified as a key receptor for various musk compounds, including macrocyclic and nitromusks. It is highly probable that (4R,7R)-Hexamethylindanopyran also binds to this receptor, among others. The binding affinity of an odorant to its receptor is a critical determinant of the odor's perceived intensity and character. For similar musk compounds, these interactions can occur at nanomolar concentrations, indicating a high degree of affinity. Molecular docking simulations for the related (4R,7S)-isomer suggest a weaker affinity for OR5AN1 compared to the (4S,7S) isomer, highlighting the importance of stereochemistry in binding. It is therefore reasonable to infer that the (4R,7R)-isomer also exhibits a specific, albeit unquantified, binding affinity for one or more olfactory receptors.
Table 1: Postulated Olfactory Receptor Interaction for (4R,7R)-Hexamethylindanopyran
| Property | Finding/Postulate | Supporting Evidence |
|---|---|---|
| Primary Olfactory Receptor | Likely interacts with human olfactory receptor OR5AN1. | OR5AN1 is a known receptor for a broad range of musk compounds. |
| Binding Affinity | Expected to have a specific, though unquantified, binding affinity. | Stereoisomers of Hexamethylindanopyran show differential binding affinities. |
Signal Transduction Pathways Initiated by Ligand Binding
The binding of an odorant like (4R,7R)-Hexamethylindanopyran to an olfactory receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical olfactory signal transduction pathway is predominantly mediated by the activation of a specific G-protein, Gαolf. Upon ligand binding, the receptor undergoes a conformational change, which in turn activates Gαolf. This activated G-protein then stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron. This influx leads to depolarization of the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately resulting in the perception of smell. While this is the generally accepted pathway, some studies suggest that structurally similar odorants can trigger distinct signaling pathways in the same neuron, indicating a more complex signaling landscape than previously understood.
Table 2: Canonical Olfactory Signal Transduction Pathway
| Step | Event | Key Molecular Component(s) |
|---|---|---|
| 1. Ligand Binding | (4R,7R)-Hexamethylindanopyran binds to the olfactory receptor. | Olfactory Receptor (GPCR) |
| 2. G-Protein Activation | The receptor activates the G-protein Gαolf. | Gαolf |
| 3. Second Messenger Production | Gαolf stimulates adenylyl cyclase to produce cAMP. | Adenylyl Cyclase III, cAMP |
| 4. Ion Channel Opening | cAMP binds to and opens cyclic nucleotide-gated channels. | CNG Channels |
| 5. Depolarization | Cation influx leads to membrane depolarization. | Ca²⁺, Na⁺ |
| 6. Signal Transmission | An action potential is generated and sent to the brain. | Olfactory Sensory Neuron |
Role of Lipophilicity in Biological Membrane Penetration
The ability of an odorant to reach its receptor is partly dependent on its physicochemical properties, including its lipophilicity. Lipophilic compounds can more readily partition into and diffuse across the lipid bilayers of cell membranes. (4R,7R)-Hexamethylindanopyran has a calculated LogP value of approximately 4.8, indicating a high degree of lipophilicity. This property is crucial for its passage through the aqueous mucus layer of the nasal cavity and subsequent penetration into the lipid environment of the olfactory cilia, where the olfactory receptors are located. The high lipophilicity of polycyclic musks like Hexamethylindanopyran also contributes to their potential for bioaccumulation in adipose tissues. While essential for reaching the receptor, excessive lipophilicity can sometimes hinder the release of the odorant from the membrane, potentially influencing the dynamics of the olfactory response.
Molecular Recognition and Ligand-Binding Site Characterization
The specificity of odor perception arises from the precise molecular recognition between an odorant and the binding pocket of an olfactory receptor. This involves key amino acid residues and specific protein domains that create a complementary chemical environment for the ligand.
Identification of Key Residues and Protein Domains in Olfactory Receptors
Molecular modeling and site-directed mutagenesis studies on human musk receptors, such as OR5AN1 and OR1A1, have provided significant insights into the binding of musk compounds. These studies suggest that the binding of musks is not solely dependent on one type of interaction but rather a combination of forces. For OR5AN1, which is highly responsive to musk compounds, a key interaction involves a hydrogen bond between the odorant molecule and the amino acid residue Tyrosine 260 (Tyr260), located in the transmembrane helix 6 (TM6). This hydrogen bonding is complemented by hydrophobic interactions with surrounding aromatic residues, including Phenylalanine 105 (Phe105), Phenylalanine 194 (Phe194), and Phenylalanine 207 (Phe207). Similarly, in OR1A1, Tyrosine 258 (Tyr258) in TM6 is crucial for hydrogen bonding, with hydrophobic contributions from Tyrosine 251 and Phenylalanine 206. Given the structural similarity of (4R,7R)-Hexamethylindanopyran to other polycyclic musks, it is highly likely that its binding is also governed by a combination of hydrogen bonding to a tyrosine residue and hydrophobic interactions within the binding pocket of its target olfactory receptor(s).
Table 3: Key Amino Acid Residues in Musk Olfactory Receptors
| Receptor | Key Residue for H-Bonding | Key Residues for Hydrophobic Interactions | Reference(s) |
|---|---|---|---|
| OR5AN1 | Tyr260 (TM6) | Phe105, Phe194, Phe207 |
| OR1A1 | Tyr258 (TM6) | Tyr251, Phe206 | |
Conformational Changes in Receptors upon (4R,7R)-Hexamethylindanopyran Binding
The binding of a ligand to a G-protein coupled receptor induces conformational changes that are essential for its activation and the subsequent initiation of the signal transduction cascade. Molecular dynamics simulations of olfactory receptors suggest that in the absence of an odorant (the apo state), the hydrophobic residues within the binding pocket are randomly oriented. Upon the binding of a musk compound, these hydrophobic side chains reorient themselves to accommodate the ligand, which can lead to the dehydration of the binding pocket. This "induced fit" model suggests a dynamic interplay between the ligand and the receptor. The binding of the odorant stabilizes a specific active conformation of the receptor, which is then capable of interacting with and activating the G-protein. These conformational changes are not limited to the binding pocket but can also propagate to the intracellular loops of the receptor, which are critical for G-protein coupling. While direct experimental evidence for the specific conformational changes induced by (4R,7R)-Hexamethylindanopyran is lacking, the principles derived from studies of other musk compounds and olfactory receptors provide a robust model for its mechanism of action.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (4R,7R)-Hexamethylindanopyran |
| (4R,7S)-Hexamethylindanopyran |
| (4S,7S)-Hexamethylindanopyran |
| Adenylyl Cyclase |
| Cyclic AMP (cAMP) |
| G-protein (Gαolf) |
| Phenylalanine |
Structure-Activity Relationship (SAR) Studies of (4R,7R)-Hexamethylindanopyran Stereoisomers
The fragrance profile of the synthetic musk Hexamethylindanopyran is not uniform across its different spatial configurations. As a molecule with two chiral centers at the C4 and C7 positions, it exists as four distinct stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S). wikipedia.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in understanding how the specific three-dimensional arrangement of each isomer dictates its interaction with olfactory receptors and, consequently, its perceived scent. The commercial product, known by trade names like Galaxolide, is a mixture of these isomers, with its characteristic "clean" sweet, floral, and woody musk odor resulting from the combined contribution of each stereoisomer. wikipedia.orgheraproject.com
Correlation of Stereochemistry with Olfactory Receptor Activation
The human sense of smell is a complex process initiated by the binding of odorant molecules to specific olfactory receptors (ORs), which are G-protein coupled receptors located in the nasal epithelium. nih.gov The stereochemistry of a fragrant molecule plays a pivotal role in this interaction, as the binding pockets of ORs are themselves chiral. researchgate.net This stereoselectivity means that different isomers of the same compound can elicit vastly different neural responses, ranging from strong activation to complete inactivity.
Studies have demonstrated that the olfactory system can distinguish between enantiomeric pairs and other stereoisomers. researchgate.net In the case of Hexamethylindanopyran, research indicates that the perception of its muskiness is significantly linked to genetic variations in specific olfactory receptors. For instance, variations in the OR gene OR4D6 have been associated with differences in the perceived intensity of Galaxolide. nih.gov While the exact receptors for each stereoisomer are not all fully deorphanized, it is understood that the (4S)-configured isomers are the primary drivers of the musk odor. researchgate.net This suggests that the binding pockets of the relevant musk receptors are shaped to better accommodate the (4S) structure over the (4R) structure. The (4R,7R)-isomer, in contrast, is considered to have a significantly weaker contribution to the typical musk scent, implying a lower binding affinity or efficacy at these specific receptors.
Table 1: Stereochemistry and Olfactory Receptor Interaction
| Stereoisomer | Configuration | Receptor Activation Profile |
|---|---|---|
| (4S,7R)-Hexamethylindanopyran | 4S, 7R | Strong agonist for musk-related olfactory receptors. High binding affinity and efficacy. |
| (4S,7S)-Hexamethylindanopyran | 4S, 7S | Strong agonist for musk-related olfactory receptors. High binding affinity and efficacy. |
| (4R,7S)-Hexamethylindanopyran | 4R, 7S | Weak or non-agonist for musk receptors. Significantly lower binding and/or activation compared to (4S) isomers. |
| (4R,7R)-Hexamethylindanopyran | 4R, 7R | Considered a weak or non-agonist for the primary musk receptors activated by its stereoisomers. |
Comparative Analysis of Isomeric Contributions to Olfactory Profile
The distinct interactions of each Hexamethylindanopyran stereoisomer with olfactory receptors translate directly into significant differences in their individual odor profiles and potencies. Research focused on the synthesis and olfactory characterization of the pure isomers has revealed that not all contribute equally to the final fragrance. researchgate.net In fact, only two of the four enantiomers are reported to possess the powerful and characteristic musky odor. ca.gov
Table 2: Olfactory Profile of Hexamethylindanopyran Stereoisomers
| Stereoisomer | Odor Description | Odor Threshold | Contribution to Commercial Mixture |
|---|---|---|---|
| (4S,7R)-Hexamethylindanopyran | Powerful, clean, sweet, floral musk. wikipedia.org | Very low (~1 ng/L). wikipedia.org | Major contributor to musk character. |
| (4S,7S)-Hexamethylindanopyran | Powerful, clean, sweet, floral musk. wikipedia.org | Very low (~1 ng/L). wikipedia.org | Major contributor to musk character. |
| (4R,7S)-Hexamethylindanopyran | Weak or odorless. ca.gov | Significantly higher than (4S) isomers. | Minimal to negligible. |
| (4R,7R)-Hexamethylindanopyran | Weak or odorless. ca.gov | Significantly higher than (4S) isomers. | Minimal to negligible. |
Computational Chemistry and Modeling of 4r,7r Hexamethylindanopyran
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. mdpi.com The process involves systematically adjusting the atomic coordinates to find the configuration with the lowest possible electronic energy. For (4R,7R)-Hexamethylindanopyran, a DFT approach using a functional like B3LYP and a basis set such as 6-31G(d,p) would be employed to achieve a precise structural model. mdpi.com This optimization is crucial, as the molecule's geometry dictates its physical and chemical properties. The resulting data includes optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Predicted Geometric Parameters for (4R,7R)-Hexamethylindanopyran from DFT Optimization Note: This data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Parameter Type | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-O (pyran ring) | 1.37 Å |
| Bond Length | C-C (aromatic) | 1.40 Å |
| Bond Angle | C-O-C (pyran ring) | 116.5° |
| Dihedral Angle | Defines pyran ring conformation | -55.2° |
Once the structure is optimized, DFT can be used to analyze the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates the molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.net This analysis helps in understanding the molecule's potential as an electron donor (related to HOMO energy) or acceptor (related to LUMO energy).
Table 2: Calculated Electronic Properties of (4R,7R)-Hexamethylindanopyran Note: This data is illustrative, based on typical values for similar organic molecules.
| Electronic Property | Energy Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Represents electron-donating ability |
| LUMO Energy | -0.9 eV | Represents electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high chemical stability |
Molecular Docking and Dynamics Simulations
While quantum chemistry describes the molecule itself, molecular docking and dynamics simulations are used to predict its interactions with other molecules, particularly biological receptors. These methods are essential in fields like fragrance science and drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For (4R,7R)-Hexamethylindanopyran, which is known as a fragrance ingredient, docking studies would typically involve predicting its binding mode within the active site of an olfactory receptor. vulcanchem.comnih.gov The process involves placing the ligand (the hexamethylindanopyran isomer) into the binding pocket of the receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy score indicates a more stable and favorable interaction. Such studies are critical for understanding why different stereoisomers may exhibit distinct sensory characteristics. vulcanchem.com
Table 3: Representative Molecular Docking Results for (4R,7R)-Hexamethylindanopyran with a Model Olfactory Receptor Note: This data is hypothetical and for illustrative purposes.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Human Olfactory Receptor OR1A1 (Model) | -7.8 | Val103, Leu115, Phe206 |
| Human Olfactory Receptor OR2J3 (Model) | -6.5 | Ile112, Ser245, Trp255 |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-receptor complex and observe its behavior over time. psu.edu The complex is placed in a simulated environment, such as a lipid bilayer with explicit water molecules, to mimic physiological conditions. The simulation calculates the movements of every atom over a set period (nanoseconds to microseconds). Key metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and Root Mean Square Fluctuation (RMSF) of individual residues are analyzed to assess the stability of the binding pose and the flexibility of the complex. nih.gov
A significant challenge for docking and MD simulations is the lack of experimentally determined 3D structures for many target proteins, especially G-protein coupled receptors (GPCRs) like olfactory receptors. psu.edunih.gov Homology modeling addresses this by building a 3D model of the target protein (the "target") based on the known experimental structure of a related homologous protein (the "template"). researchgate.net The process involves aligning the amino acid sequence of the target with the template, copying the coordinates of the backbone, and modeling the differing side chains and loops. nih.gov For an olfactory receptor that binds (4R,7R)-Hexamethylindanopyran, a high-resolution crystal structure of a different but structurally similar GPCR, such as bovine rhodopsin, might be used as a template to generate a reliable model for subsequent docking studies. psu.edu
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific property. rsc.org The development of robust QSAR models for (4R,7R)-Hexamethylindanopyran is crucial for predicting its behavior and guiding the synthesis of new derivatives with desired properties. mdpi.com
The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For a compound like (4R,7R)-Hexamethylindanopyran, a variety of descriptors are considered to capture its intricate three-dimensional nature and physicochemical properties.
Steric Parameters: These descriptors relate to the size and shape of the molecule, which are critical for its interaction with biological receptors. Examples include molecular volume, surface area, and specific conformational indices. For instance, the shape of the indanopyran core and the spatial arrangement of the hexamethyl groups significantly influence its fit within a binding pocket.
Electronic Parameters: These describe the electronic properties of the molecule, such as its ability to participate in electrostatic interactions, hydrogen bonding, and charge-transfer processes. Key electronic descriptors include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The oxygen atom in the pyran ring, for example, introduces a region of negative electrostatic potential that can be crucial for binding.
A recent study on the synthesizability of synthetic musks utilized a 2D-QSAR model to screen for key feature molecular descriptors. mdpi.com While not specific to the (4R,7R)- enantiomer, this approach highlights the importance of descriptor selection in understanding the properties of this class of compounds.
Table 1: Illustrative Examples of Molecular Descriptors for QSAR Studies of Polycyclic Musks
| Descriptor Type | Descriptor Name | Description | Relevance to (4R,7R)-Hexamethylindanopyran |
| Steric | Molecular Volume | The volume occupied by the molecule. | Influences the fit within a receptor binding site. |
| Molecular Surface Area | The total surface area of the molecule. | Relates to the extent of interaction with the solvent and receptor. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for electrostatic interactions with polar residues in a binding pocket. |
| LogP | The logarithm of the octanol-water partition coefficient. | Indicates the lipophilicity of the molecule, affecting its membrane permeability and distribution. nih.gov | |
| Topological | Wiener Index | A distance-based topological index. | Captures information about the branching and compactness of the carbon skeleton. |
| Kier & Hall Connectivity Indices | Indices based on the non-hydrogen graph of the molecule. | Reflect the degree of branching and connectivity in the molecular structure. |
This table is for illustrative purposes and the selection of actual descriptors would depend on the specific activity being modeled.
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Two primary techniques are employed for this purpose: cross-validation and the use of external test sets.
Cross-Validation: This is an internal validation technique where the dataset is repeatedly partitioned into training and validation sets. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's robustness and internal predictive ability. A high Q² value (e.g., > 0.5) is generally considered indicative of a robust model. mdpi.com
External Test Sets: This is the most stringent method of model validation. The initial dataset is divided into a training set, used to build the model, and an external test set, which is not used in model development. The model's ability to predict the activity of the compounds in the external test set is then evaluated. The predictive performance is often assessed by the squared correlation coefficient between the observed and predicted activities for the test set (R²_pred). A high R²_pred value indicates good external predictivity. mdpi.com
In a study developing QSAR models for fluoroquinolones' genotoxicity, a combination of these techniques was used to ensure the models' reliability. mdpi.com Similarly, for a (4R,7R)-Hexamethylindanopyran QSAR model, both internal and external validation would be essential to establish its predictive power.
For a QSAR model to be accepted for regulatory purposes, it must be documented according to the principles established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure transparency, reproducibility, and reliability of the model. The five OECD principles are:
A defined endpoint: The biological activity or property being modeled must be clearly defined.
An unambiguous algorithm: The mathematical equation of the QSAR model must be explicitly stated.
A defined domain of applicability: The scope of the chemical structures for which the model can make reliable predictions must be defined.
Appropriate measures of goodness-of-fit, robustness, and predictivity: The model's performance must be evaluated using appropriate statistical metrics.
A mechanistic interpretation, if possible: The descriptors used in the model should ideally have a plausible mechanistic connection to the endpoint being predicted.
Adherence to these principles is crucial for the regulatory acceptance and scientific credibility of any QSAR model developed for (4R,7R)-Hexamethylindanopyran.
Integration of Computational Predictions with Experimental Data
The synergy between computational modeling and experimental validation is paramount for a comprehensive understanding of a molecule's behavior. Computational predictions can guide experimental design, while experimental data provides the necessary validation and refinement of the computational models.
(4R,7R)-Hexamethylindanopyran is a flexible molecule with multiple possible conformations due to the rotation around single bonds. Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the preferred conformations and their relative energies. numberanalytics.comnih.gov
However, discrepancies can arise between predicted and experimentally determined conformations. For example, computational models might predict a certain conformer to be the most stable in the gas phase, while experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy might indicate a different predominant conformation in solution due to solvent effects. nih.gov
Reconciling these discrepancies is a critical step. This can involve refining the computational model by incorporating explicit solvent molecules or using more advanced computational methods. Comparing predicted NMR parameters, such as chemical shifts and coupling constants, with experimental values can help to identify the most accurate computational model and the most likely solution-phase conformation. nih.gov
QSAR models and molecular docking simulations can predict the binding affinity of (4R,7R)-Hexamethylindanopyran to specific biological targets, such as olfactory receptors or metabolic enzymes. st-andrews.ac.uk However, these predictions must be validated experimentally.
Biophysical assays provide a means to directly measure the binding affinity and kinetics of a ligand-receptor interaction. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays can provide quantitative data on binding constants (e.g., K_d, K_i).
For instance, a study on the interaction of polycyclic musks with human lactoferrin used spectroscopic methods and molecular docking to investigate the binding mechanism. researchgate.net Similarly, the predicted binding affinity of (4R,7R)-Hexamethylindanopyran to a target receptor could be validated by expressing the receptor and performing binding assays. If the experimental binding affinity differs significantly from the computational prediction, the computational model can be refined by adjusting parameters or exploring alternative binding modes until a consensus is reached. This iterative process of prediction and validation leads to a more accurate and reliable understanding of the molecular interactions of (4R,7R)-Hexamethylindanopyran.
Analytical Methodologies for 4r,7r Hexamethylindanopyran Stereoisomer Characterization
Chromatographic Techniques for Stereoisomer Separation and Purity Assessment
Chromatography is the cornerstone for separating the components of a mixture. For chiral molecules like (4R,7R)-Hexamethylindanopyran, specialized chiral chromatography is necessary to resolve enantiomers, which possess identical physical properties in an achiral environment.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The separation is achieved by creating a chiral environment where the two enantiomers can form transient, diastereomeric complexes with a chiral selector, leading to different retention times. chiralpedia.com This is most commonly accomplished by using a chiral stationary phase (CSP). mdpi.com
The fundamental principle involves the differential interaction between the enantiomers of the analyte and the immobilized chiral selector on the stationary phase. sigmaaldrich.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP is retained longer on the column, thus enabling separation. mdpi.comsigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, and cyclodextrins. sigmaaldrich.comuni-muenchen.de The choice of mobile phase is crucial and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize selectivity and resolution. sigmaaldrich.com
Table 1: Common Chiral Stationary Phases and Conditions for HPLC Separation
| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase Systems | Primary Interaction Mechanism |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Ethanol/Methanol | Hydrogen bonding, π-π interactions, steric inclusion |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Methanol/Water, Acetonitrile/Water with acidic/basic modifiers | Hydrogen bonding, ionic interactions, inclusion complexing |
| Cyclodextrin-based | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | Methanol/Water, Acetonitrile/Water | Inclusion complexing into the chiral cavity |
For volatile and thermally stable compounds like Hexamethylindanopyran, a common fragrance ingredient, Chiral Gas Chromatography (GC) is an ideal method for enantiomeric separation and purity assessment. gcms.czsrainstruments.com This technique allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. mit.edulibretexts.org
Chiral GC utilizes a capillary column coated with a chiral stationary phase, most commonly a derivatized cyclodextrin (B1172386). uni-muenchen.degcms.cz Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include the analyte enantiomers within their cavities to different extents. The differential stability of these temporary host-guest complexes results in different retention times for the enantiomers. uni-muenchen.de The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. libretexts.org
Table 2: Representative Parameters for Chiral GC Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, coated with a derivatized β-cyclodextrin CSP | Provides a chiral environment for enantiomer separation. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample. |
| Temperature Program | Initial temp 100°C, ramp at 5°C/min to 250°C | Optimizes separation by controlling analyte volatility. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the eluting enantiomers. uni-muenchen.de |
Methodological Considerations in Stereochemical Assignment
The unambiguous assignment of stereochemistry is a critical aspect of chemical analysis, particularly for chiral molecules where different stereoisomers can exhibit distinct biological and physical properties. In the case of Hexamethylindanopyran, a synthetic musk fragrance ingredient, accurate stereochemical characterization is essential for understanding its olfactory properties and ensuring product consistency. The (4R,7R)- stereoisomer, in particular, requires rigorous analytical methodologies to confirm its absolute configuration.
Cross-Validation of NMR Assignments with Analogous Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. pherobase.com However, for complex molecules with multiple chiral centers like Hexamethylindanopyran, the assignment of specific signals in the NMR spectrum to particular atoms can be challenging. Cross-validation of NMR assignments with data from analogous structures is a crucial strategy to enhance the reliability of stereochemical assignments.
This approach involves comparing the experimental NMR data of the target compound, (4R,7R)-Hexamethylindanopyran, with the spectra of structurally related compounds whose stereochemistry is known. These analogous structures, or analogs, often share the same core scaffold, such as the isochroman (B46142) ring system present in Hexamethylindanopyran. industrialchemicals.gov.auconicet.gov.ar By analyzing the similarities and differences in chemical shifts and coupling constants between the target compound and its analogs, chemists can make more confident assignments of the spectral data.
For instance, the synthesis and analysis of silicon-containing derivatives of Galaxolide, a mixture of Hexamethylindanopyran stereoisomers, have been reported. researchgate.net In such studies, the stereochemistry of the new analogs was inferred by comparing their gas chromatography elution order with that of the known Galaxolide stereoisomers, demonstrating the utility of analogous compounds in stereochemical analysis. researchgate.net Furthermore, computational methods can be employed to predict the NMR spectra of different possible stereoisomers. These predicted spectra can then be compared with the experimental spectrum to identify the best match, a process that is strengthened when validated against experimental data from known analogs. nih.govfrontiersin.org
The table below presents a hypothetical comparison of key ¹H NMR chemical shifts for (4R,7R)-Hexamethylindanopyran and a known analogous isochroman derivative, illustrating how such data can be used for cross-validation.
| Proton | (4R,7R)-Hexamethylindanopyran (Experimental δ ppm) | Analogous Isochroman Derivative (Known Stereochemistry) (Experimental δ ppm) | Predicted (4R,7R)-Hexamethylindanopyran (Calculated δ ppm) |
| H-4 | 2.85 | 2.82 | 2.86 |
| H-7 | 2.15 | 2.18 | 2.14 |
| H-9a | 4.20 | 4.15 | 4.22 |
| H-9b | 3.95 | 3.90 | 3.96 |
Note: The data in this table is illustrative and intended to demonstrate the principle of cross-validation. Actual values would be derived from experimental and computational studies.
Data Sharing and Independent Verification Protocols
A cornerstone of this process is the deposition of raw and processed analytical data in accessible repositories. Public and commercial spectral databases, such as the Spectral Database for Organic Compounds (SDBS), KnowItAll, and the Pherobase, serve as vital platforms for sharing NMR, mass spectrometry, and other analytical data. pherobase.comwiley.comacdlabs.comaist.go.jp By depositing the spectral data for (4R,7R)-Hexamethylindanopyran into such databases, researchers allow for independent analysis and comparison by the broader scientific community.
The fragrance industry, historically characterized by proprietary formulations, is increasingly moving towards greater transparency. noviconnect.com This shift is driven by consumer demand and regulatory initiatives like the proposed Cosmetic Fragrance and Flavor Ingredient Right to Know Act. bcpp.org As part of this trend, there is a growing expectation for manufacturers to provide comprehensive data to support the safety and identity of their ingredients.
Regulatory bodies and scientific committees also play a crucial role in the independent verification process. For example, the European Chemicals Agency (ECHA) and the Scientific Committee on Consumer Safety (SCCS) in Europe review data on chemical substances, including fragrance ingredients like the Galaxolide mixture, and publish their assessments. wikipedia.org These public evaluations, based on data submitted by manufacturers, provide an independent verification of the compound's identity and safety profile.
The development of dedicated databases for the safety evaluation of fragrance ingredients further formalizes data sharing protocols. nih.govnih.gov These databases compile information on chemical structure, spectroscopic data, and toxicological profiles, facilitating a comprehensive and independent review of the substance. nih.gov
The following table outlines the key components of a robust data sharing and verification protocol for the stereochemical assignment of (4R,7R)-Hexamethylindanopyran.
| Protocol Component | Description | Examples of Implementation |
| Data Deposition | Submission of raw and processed analytical data (NMR, MS, Chiral Chromatography) to a public or commercial database. | Deposition in SDBS, KnowItAll, PubChem. wiley.comaist.go.jpnih.gov |
| Open Access Publication | Publishing detailed experimental methods and data analysis in peer-reviewed scientific journals. | Publication in journals with open data policies. |
| Regulatory Submission | Providing a complete data package to relevant regulatory authorities for safety and identity assessment. | Submission to ECHA under REACH regulations. wikipedia.org |
| Independent Laboratory Analysis | Analysis of a reference standard by an independent, accredited laboratory to confirm the stereochemical assignment. | Contract analysis by a third-party analytical services provider. |
| Use of Certified Reference Materials | Comparison of analytical data with that of a certified reference material, when available. | N/A if a certified standard does not exist, but highlights the need for one. |
By adhering to these principles of cross-validation with analogous structures and transparent data sharing, the scientific community can ensure the accurate and verifiable stereochemical assignment of (4R,7R)-Hexamethylindanopyran.
Environmental Fate and Degradation Mechanisms of Hexamethylindanopyran
Environmental Persistence and Distribution in Aquatic and Terrestrial Compartments
Hexamethylindanopyran is recognized for its environmental persistence. tiiips.comtypology.com It is not readily biodegradable and has an environmental half-life exceeding 60 days. tiiips.com Due to its chemical properties, when released into the environment, it partitions between water, sediment, and soil. industrialchemicals.gov.au As a neutral organic chemical, it is expected to be slightly soluble in water and moderately volatile. industrialchemicals.gov.au Its persistence and potential for bioaccumulation have led to it being categorized as a substance of concern in various regions. tiiips.comwikipedia.org
Sorption to Suspended Solids and Sediment
Hexamethylindanopyran exhibits a tendency to adsorb to suspended solids and sediment in the water column. nih.gov This behavior is attributed to its high affinity for nonpolar components, particularly organic matter present in soil and sediment. researchgate.net The process of sorption involves both absorption into the amorphous organic matter and adsorption onto carbonaceous materials like black carbon and kerogen. researchgate.net This partitioning behavior significantly influences its transport and fate in aquatic ecosystems. usgs.gov By binding to particulate matter, its concentration in the water column is reduced, but it accumulates in the sediment, where it can persist. usgs.govcappa.cz Reasonable worst-case concentrations of Galaxolide in domestic sediments have been predicted to be around 0.38 mg/kg dry weight. industrialchemicals.gov.au
Bioaccumulation Potential in Aquatic Organisms
Hexamethylindanopyran is considered to have a very high potential for bioaccumulation in aquatic organisms. typology.comnih.gov The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, has been reported to be between 1,500 and 5,000, and also in the range of 600-1600 in fish. tiiips.comwikipedia.org A BCF value of 1,584 further supports its high bioconcentration potential. nih.gov This indicates that organisms can accumulate the compound to levels significantly higher than in the surrounding water. rivm.nl Consequently, Hexamethylindanopyran has been detected in the tissues of various aquatic organisms, including fish and birds. tiiips.com The U.S. Environmental Protection Agency (EPA) found it to be moderately bioaccumulative and highly toxic to aquatic life. wikipedia.org
Environmental Parameters of Hexamethylindanopyran
| Parameter | Value | Reference |
|---|---|---|
| Environmental Half-Life | > 60 days | tiiips.com |
| Bioconcentration Factor (BCF) | 1,500 - 5,000 | tiiips.com |
| Bioconcentration Factor (BCF) in fish | 600 - 1,600 | wikipedia.org |
| Log K_ow (Octanol-Water Partition Coefficient) | ~5.5 (5.3 - 5.9) | wikipedia.org |
| Predicted Sediment Concentration (worst-case) | 0.38 mg/kg dw | industrialchemicals.gov.au |
| Concentration in Guangzhou Waterways | 20 - 2,620 ng/L | tiiips.com |
Abiotic Degradation Pathways
Abiotic degradation processes, which are non-biological, play a role in the environmental breakdown of Hexamethylindanopyran. These pathways primarily involve reactions initiated by light (photolysis) and reactions with highly reactive chemical species like hydroxyl radicals. industrialchemicals.gov.aumdpi.com
Photolysis and Photochemical Stability
Hexamethylindanopyran is considered a photolabile compound, meaning it can be broken down by absorbing light. mdpi.combritannica.com The process of direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. mdpi.com Studies have shown that the degradation rate under simulated sunlight is faster than in the presence of complex matrices like river water, where other substances compete for light. mdpi.com The decomposition follows first-order kinetics, and an alkaline environment (basic pH) tends to favor its photodegradation. mdpi.com One of the identified degradation products resulting from photolysis is HHCB-lactone. mdpi.com
Hydroxyl Radical Reactions in Atmospheric and Aquatic Environments
Reactions with hydroxyl radicals (•OH) are a key degradation pathway for Hexamethylindanopyran in both the atmosphere and aquatic systems. industrialchemicals.gov.aumdpi.com In the atmosphere, the vapor-phase reaction with photochemically-produced hydroxyl radicals is rapid. nih.gov The rate constant for this reaction is 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 3.33 to 3.7 hours. industrialchemicals.gov.aunih.gov In aquatic environments, advanced oxidation processes that generate hydroxyl radicals, such as the UV/H₂O₂ process, have been shown to effectively degrade Hexamethylindanopyran, with the degradation being significantly faster in alkaline conditions. mdpi.com The reaction with hydroxyl radicals proceeds mainly through hydrogen abstraction and hydroxyl addition to the molecule. mdpi.com
Abiotic Degradation Data for Hexamethylindanopyran
| Pathway | Parameter | Value/Observation | Reference |
|---|---|---|---|
| Atmospheric Reaction | Reaction Rate Constant with •OH | 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C | nih.gov |
| Atmospheric Reaction | Atmospheric Half-Life | ~3.33 - 3.7 hours | industrialchemicals.gov.aunih.gov |
| Aquatic Degradation | Photolysis | Considered photolabile; degradation is faster in alkaline pH. | mdpi.com |
| Aquatic Degradation | Hydrolysis | Not expected to be an important environmental fate process. | industrialchemicals.gov.aunih.gov |
| Aquatic Degradation | Major Degradation Product | HHCB-lactone | mdpi.com |
Influence of Environmental Factors (Light Intensity, pH, Oxidant Concentration) on Degradation Kinetics
The degradation of Hexamethylindanopyran in the environment is significantly influenced by abiotic factors, particularly through photolysis (degradation by light) and oxidation.
Light Intensity and Photolysis: Hexamethylindanopyran is a photolabile compound, meaning it is susceptible to degradation when exposed to light. mdpi.comresearchgate.net Studies have shown that its degradation follows first-order kinetics under both simulated sunlight and UVC irradiation. rsc.orgmdpi.com The rate of direct photolysis is dependent on the intensity of the light source. For instance, under simulated sunlight with an intensity of 750 W/m², a degradation rate constant (k) of 3.5 x 10⁻³ min⁻¹ has been observed. mdpi.com The primary degradation product identified in many photolytic studies is HHCB-lactone. mdpi.comnih.gov
Influence of pH: The pH of the surrounding medium plays a crucial role in the degradation kinetics. An alkaline environment has been shown to favor the degradation of Hexamethylindanopyran. mdpi.comresearchgate.net In one study, the rate of degradation in the presence of an oxidant and UV radiation was six times faster in an alkaline medium compared to degradation under simulated sunlight alone. mdpi.com
Oxidant Concentration: The presence of oxidants, such as hydrogen peroxide (H₂O₂), and the reactive oxygen species they generate (e.g., hydroxyl radicals, •OH), significantly accelerates the degradation of Hexamethylindanopyran. rsc.orgmdpi.com Advanced Oxidation Processes (AOPs), which utilize these strong oxidants, are more effective than direct photolysis alone. The efficiency of removal depends on the type and intensity of light used, the concentration of the oxidant, and the pH. mdpi.com For example, increasing the concentration of H₂O₂ in the presence of light enhances the degradation rate, although the effect may plateau above a certain oxidant-to-compound ratio. mdpi.com The combination of UV light and H₂O₂ is particularly effective due to the high production of hydroxyl radicals. rsc.orgrsc.org
Table 1: Kinetic Parameters for Hexamethylindanopyran (as Galaxolide) Degradation under Various Conditions This table presents data from a study on the kinetics of Galaxolide (HHCB) degradation, illustrating the influence of different environmental factors. The data follows a first-order reaction model.
| Condition | pH | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Degradation (%) (after 80 min) |
|---|---|---|---|---|
| Direct Photolysis (Simulated Sunlight, 550 W/m²) | 5.8 | 0.0019 | 364.8 | 14.1 |
| Direct Photolysis (Simulated Sunlight, 550 W/m²) | 8.7 | 0.0023 | 301.4 | 16.8 |
| Direct Photolysis (Simulated Sunlight, 750 W/m²) | 5.8 | 0.0035 | 198.0 | 24.4 |
| UV/H₂O₂ (H₂O₂ conc. 5 x 10⁻⁴ mol L⁻¹) | 5.8 | 0.0084 | 82.5 | 49.0 |
| UV/H₂O₂ (H₂O₂ conc. 5 x 10⁻⁴ mol L⁻¹) | 8.7 | 0.0510 | 13.6 | 98.3 |
Biotic Degradation Pathways
Biodegradability in Water and Soil Systems
Hexamethylindanopyran is generally considered to be resistant to rapid biodegradation. industrialchemicals.gov.au Standard biodegradability tests, such as the OECD 301B, have shown that it is not readily biodegradable, with studies reporting 0% mineralization (CO₂ release) over a 28-day period, even with pre-adapted inoculum. industrialchemicals.gov.au
However, primary degradation does occur, albeit slowly, in water, sediment, and soil. industrialchemicals.gov.au The primary degradation half-life in river water inoculated with activated sludge has been measured to be between 33 and 100 hours. industrialchemicals.gov.au In soil, the persistence is more pronounced, with reported half-lives exceeding 180 days in some soil types. industrialchemicals.gov.au A study on marine sediment slurries found a biotic degradation half-life of 129 days under aerobic conditions, with degradation being much more limited under anoxic (oxygen-free) conditions. ifremer.fr This resistance to ultimate degradation leads to its classification as a persistent substance in both soil and aquatic environments. industrialchemicals.gov.auwomensvoices.org
Resistance to Degradation During Wastewater Treatment Processes
Conventional wastewater treatment plants (WWTPs) are not highly effective at completely removing Hexamethylindanopyran from wastewater. nih.govearthjustice.org Removal is often suboptimal, with a significant portion partitioning to the sewage sludge due to its hydrophobic nature. womensvoices.org The removal that does occur is primarily through this sorption to sludge rather than complete degradation. womensvoices.org Consequently, Hexamethylindanopyran is frequently detected in WWTP effluents, acting as a continuous source of this contaminant to receiving surface waters. earthjustice.orgnih.gov Some advanced treatment processes, such as ozonation, have shown greater efficacy in removing Hexamethylindanopyran. wikipedia.org The efficiency of removal in WWTPs can also be influenced by operational parameters like the solid retention time, with longer times potentially leading to higher removal rates. nih.gov
Microbial Metabolism and Biochemical Pathways
While Hexamethylindanopyran is resistant to complete mineralization, it can be transformed by microbial activity. industrialchemicals.gov.au The primary biotic transformation product identified in various environmental settings, including during wastewater treatment, is HHCB-lactone. nih.govresearchgate.net
Microbial metabolism of Hexamethylindanopyran has been observed in various organisms, including bacteria and algae. researchgate.netifremer.fr The initial steps in its biotransformation often involve hydroxylation reactions, where a hydroxyl group (-OH) is added to the molecule. researchgate.net Other metabolic reactions can include methoxylation, methylation, and ketonization. researchgate.net Studies with zebrafish have shown that exposure to Hexamethylindanopyran can significantly alter the gut microbiota and affect multiple metabolic pathways, suggesting complex interactions between the compound and microbial communities within an organism. researchgate.netnih.gov In marine sediments, aerobic bacteria, particularly those related to the genus Bacillus, have been isolated and shown to be capable of degrading synthetic musks like Hexamethylindanopyran. ifremer.fr
Environmental Fate Modeling and Risk Assessment Frameworks
Multimedia Contaminant Fate Models
Studies using these models have calculated the predicted environmental concentrations (PECs) of Hexamethylindanopyran in various scenarios. nih.gov When compared to actual monitoring data, standard scenarios in models like EUSES sometimes overestimate the measured concentrations, confirming the conservative (precautionary) nature of these assessment tools. nih.gov The accuracy of these models can be improved by using region-specific parameters and measured data, such as actual emission rates and bioconcentration factors in fish, which reduces the deviation between predicted and observed concentrations. nih.gov Multimedia models have also been applied to assess the potential for atmospheric transport, with results suggesting that medium-range atmospheric transport is possible for Hexamethylindanopyran, leading to its detection in remote areas like alpine glaciers. nih.gov
Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that aim to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. mst.dknih.govoecd.org These models establish a mathematical relationship between the chemical structure and a specific activity or property, such as toxicity or biodegradability. mst.dkmdpi.com The underlying principle is that chemicals with similar structures are likely to exhibit similar properties and behaviors. mst.dk In the context of environmental science, QSARs are invaluable tools for assessing the potential risks of chemicals when empirical data are scarce, thereby reducing the need for extensive and costly animal testing. oecd.orgeuropa.eu They are widely used for regulatory purposes, such as under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, to fill data gaps for hazard and risk assessments. mdpi.comeuropa.eunih.gov
For substances like Hexamethylindanopyran, (4R,7R)-, which is a component of the commercial mixture Galaxolide (HHCB), QSAR models are employed to estimate key environmental parameters. industrialchemicals.gov.auwikipedia.org These models use molecular descriptors—numerical values derived from the chemical structure—to predict properties related to a substance's environmental persistence, bioaccumulation potential, and toxicity. nih.govresearchgate.net The application of QSAR is crucial for understanding the likely environmental behavior of the different isomers of HHCB.
Standard QSAR models predict that Hexamethylindanopyran is persistent in the environment. industrialchemicals.gov.au The models are used to estimate properties such as degradation half-lives in various environmental compartments like water, soil, and air. For instance, predictions for the parent mixture HHCB indicate it is not readily biodegradable. womensvoices.org While primary degradation may occur relatively quickly, ultimate degradation to simpler inorganic compounds is not expected to happen under typical environmental conditions. industrialchemicals.gov.au
The table below summarizes key environmental properties for HHCB, the parent mixture containing the (4R,7R)- isomer, some of which are derived from or confirmed by QSAR predictions.
| Environmental Parameter | Predicted/Measured Value for HHCB | Reference |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Log Kow) | ~5.5 (range 5.3 - 5.9) | wikipedia.org |
| Bioconcentration Factor (BCF) in fish | 600 - 1600 | wikipedia.org |
| Atmospheric Half-life | 3.7 hours | womensvoices.org |
| Soil Half-life (sludge amended) | 140 - 145 days | womensvoices.org |
| Aquatic Biodegradability | Not readily biodegradable | womensvoices.org |
| Primary Degradation Half-life (river die-away test) | 100 hours | womensvoices.org |
QSAR models are continually being developed and validated according to principles set by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure their reliability for regulatory use. oecd.orgnih.gov For complex molecules like Hexamethylindanopyran, these computational tools provide essential, preliminary insights into their environmental profile, guiding further experimental testing and risk assessment strategies. europa.eunih.gov The models help to screen large numbers of chemicals for potential environmental hazards and prioritize those of highest concern. researchgate.net
Q & A
Q. How can researchers optimize the synthesis of (4R,7R)-hexamethylindanopyran to achieve high enantiomeric purity?
Methodological guidance: Utilize asymmetric catalysis or chiral auxiliaries during key cyclization steps. Monitor reaction intermediates via HPLC with chiral stationary phases to track enantiomeric excess. For stereochemical validation, combine X-ray crystallography (for solid-state confirmation) and circular dichroism (CD) spectroscopy (for solution-state analysis) .
Q. What analytical techniques are most reliable for confirming the structural integrity of (4R,7R)-hexamethylindanopyran?
Methodological guidance:
- NMR spectroscopy : Assign proton and carbon signals using 2D experiments (e.g., COSY, HSQC, HMBC) to resolve overlapping peaks in polycyclic systems. Pay attention to coupling constants for stereochemical validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) with internal calibration .
Q. How should researchers address reproducibility challenges in synthesizing (4R,7R)-hexamethylindanopyran?
Methodological guidance:
- Document precise reaction conditions (e.g., temperature gradients, solvent purity, catalyst aging).
- Use kinetic studies to identify rate-determining steps prone to variability.
- Cross-validate synthetic routes with alternative methods (e.g., microwave-assisted synthesis for improved yield consistency) .
Q. What strategies mitigate data discrepancies in spectral analysis of (4R,7R)-hexamethylindanopyran derivatives?
Methodological guidance:
Q. How can stability studies for (4R,7R)-hexamethylindanopyran under varying conditions be designed?
Methodological guidance:
- Conduct accelerated degradation studies (e.g., exposure to heat, light, or oxidative agents) monitored via LC-MS.
- Use Arrhenius modeling to extrapolate shelf-life predictions under standard storage conditions .
Advanced Research Questions
Q. What computational methods are effective for determining the absolute configuration of (4R,7R)-hexamethylindanopyran?
Methodological guidance:
- Perform time-dependent density functional theory (TDDFT)-electronic circular dichroism (ECD) calculations. Optimize conformers using molecular mechanics (e.g., MMFF94 force field) and re-evaluate with B97D/TZVP basis sets. Compare simulated ECD spectra with experimental data to assign stereochemistry .
- Combine with nuclear Overhauser effect (NOE) NMR experiments to validate spatial arrangements .
Q. How does the stereochemistry of (4R,7R)-hexamethylindanopyran influence its biological activity?
Methodological guidance:
- Design enantiomer-specific bioassays (e.g., enzyme inhibition or receptor-binding studies).
- Use molecular docking simulations to map stereochemical interactions with target proteins (e.g., AutoDock Vina with flexible side-chain sampling) .
Q. What experimental approaches resolve contradictions in reactivity data for (4R,7R)-hexamethylindanopyran derivatives?
Methodological guidance:
Q. How can researchers model the conformational dynamics of (4R,7R)-hexamethylindanopyran in solution?
Methodological guidance:
- Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models.
- Validate results using variable-temperature NMR to observe conformational equilibria .
Q. What advanced techniques elucidate the compound’s behavior in complex mixtures (e.g., metabolic pathways)?
Methodological guidance:
- Use hyphenated techniques like LC-NMR-MS for real-time structural elucidation in biological matrices.
- Apply stable isotope-resolved metabolomics (SIRM) to track incorporation into metabolic intermediates .
Methodological Notes
- Data Validation : Cross-reference experimental results with open-access databases (e.g., Mendeley Data) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for data reporting and chemical safety, as outlined in human research protocols .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and biophysical assays to address multifaceted research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
